trans-1,2-Cyclohexanediamine

Description

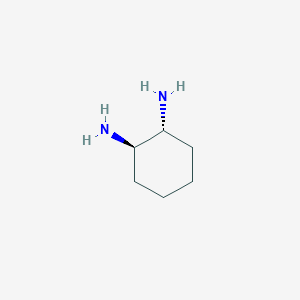

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883654 | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20439-47-8, 1121-22-8 | |

| Record name | (-)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diaminocyclohexane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Stereoisomers of trans-1,2-Cyclohexanediamine

Introduction

1,2-Cyclohexanediamine (B1199290) (DACH) is an organic compound with the chemical formula C₆H₁₀(NH₂)₂.[1] It exists as three distinct stereoisomers.[2][3] These are the cis-1,2-diaminocyclohexane (B74578) and the two enantiomers of trans-1,2-diaminocyclohexane.[3] The mixture of these isomers is a colorless to pale yellow, corrosive liquid.[3][4]

The trans isomer, in its enantiomerically pure forms—(1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diaminocyclohexane—is a crucial building block in the field of asymmetric catalysis.[1] Its C₂-symmetrical scaffold is fundamental to the synthesis of chiral ligands and auxiliaries that are instrumental in creating stereoselective chemical transformations.[5] Furthermore, the (1R,2R)-diaminocyclohexane isomer is a critical component of Oxaliplatin, a significant anticancer drug.[1] This guide provides a detailed examination of the structure, stereoisomers, conformational analysis, and experimental protocols related to this compound.

Structure and Stereoisomers

1,2-Cyclohexanediamine possesses two stereocenters, leading to the existence of three stereoisomers. These isomers include a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).[2]

-

(1R,2R)-1,2-Cyclohexanediamine and (1S,2S)-1,2-Cyclohexanediamine: These are non-superimposable mirror images of each other, constituting the enantiomeric trans pair. They are chiral and optically active.

-

cis-1,2-Cyclohexanediamine: This isomer is achiral due to an internal plane of symmetry, making it a meso compound.

The racemic mixture of the trans isomers can be separated into its individual enantiomers through a process known as chiral resolution.[1]

Caption: Logical relationship of 1,2-cyclohexanediamine stereoisomers.

Conformational Analysis of this compound

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For trans-1,2-disubstituted cyclohexanes, two principal chair conformations are possible through a ring-flip mechanism: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[6]

-

Diequatorial (e,e) Conformer: In this conformation, both amino groups occupy equatorial positions. This arrangement is sterically favorable as it minimizes steric hindrance.

-

Diaxial (a,a) Conformer: Following a ring-flip, both amino groups move to axial positions. This conformation is significantly less stable due to severe steric clashes known as 1,3-diaxial interactions, where the axial amino groups interfere with the axial hydrogen atoms on carbons 3 and 5 (relative to each amino group).[7]

Consequently, the conformational equilibrium strongly favors the diequatorial conformer. It is estimated that trans-1,2-dimethylcyclohexane, a similar structure, exists almost exclusively in the diequatorial conformation, which is more stable by approximately 11.4 kJ/mol.[6][7] A similar energy difference is expected for this compound.

Caption: Equilibrium between diequatorial and diaxial conformers.

Physicochemical Properties

The key properties of racemic this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [8] |

| Molecular Weight | 114.19 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 0.951 g/mL at 25 °C | |

| Melting Point | 14-15 °C | |

| Boiling Point | 79-81 °C at 15 mmHg | |

| Refractive Index | n20/D 1.489 | |

| CAS Number | 1121-22-8 | [8] |

Synthesis and Chiral Resolution

Synthesis

A mixture of cis and trans isomers of 1,2-cyclohexanediamine is typically produced via the hydrogenation of o-phenylenediamine.[1] This mixture serves as the starting material for the isolation of the racemic trans isomer and its subsequent resolution.

Experimental Protocol: Chiral Resolution

The most common method for resolving racemic this compound involves fractional crystallization of diastereomeric salts formed with an enantiomerically pure chiral resolving agent, such as tartaric acid.[1][9]

Objective: To isolate (1R,2R)-1,2-diaminocyclohexane from a racemic mixture using L-(+)-tartaric acid.

Materials:

-

(±)-trans-1,2-diaminocyclohexane

-

L-(+)-tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)

-

Diethyl ether or Dichloromethane

Procedure:

-

Salt Formation: In a suitable flask, dissolve L-(+)-tartaric acid (1 equivalent) in distilled water with stirring until a homogeneous solution is obtained.[10][11]

-

Addition of Diamine: Slowly add the racemic mixture of (±)-trans-1,2-diaminocyclohexane (2 equivalents) to the tartaric acid solution. The addition should be controlled to manage the exothermic reaction, allowing the temperature to rise to approximately 70°C.[10][11]

-

Precipitation: To the resulting clear solution, add glacial acetic acid. A white precipitate, the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt, should form immediately.[11]

-

Crystallization and Isolation: Vigorously stir the slurry while allowing it to cool to room temperature over a period of 2 hours. Further cool the mixture in an ice bath to ≤5°C for at least 2 hours to maximize precipitation.[11]

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold water, followed by several rinses with cold methanol to remove impurities.[11]

-

Drying: Dry the solid product under reduced pressure to yield the diastereomeric salt.[11]

-

Liberation of Free Amine: Suspend the dried tartrate salt in a suitable solvent like dichloromethane.[10] Add an excess of aqueous NaOH solution with stirring to neutralize the tartaric acid and liberate the free (1R,2R)-1,2-diaminocyclohexane.

-

Extraction: Extract the free diamine into an organic solvent (e.g., ether or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine as a colorless oil.[10]

The (1S,2S)-enantiomer can be isolated from the mother liquor using D-(-)-tartaric acid. The enantiomeric excess (ee) of the final product is typically determined using chiral HPLC or NMR spectroscopy.[9]

Caption: Experimental workflow for the resolution of racemic trans-DACH.

Applications

Enantiopure this compound is a cornerstone in modern asymmetric synthesis and pharmaceutical development.

-

Asymmetric Catalysis: It is a precursor to a wide array of C₂-symmetric chiral ligands.[1] Notable examples include the ligands used in the Jacobsen Epoxidation for the enantioselective epoxidation of unfunctionalized olefins and the Trost Ligand for asymmetric allylic alkylation reactions.[1]

-

Drug Development: The (1R,2R)-isomer is a key component of Oxaliplatin , a platinum-based chemotherapy drug used to treat colorectal cancer.[1] The diamine ligand is critical for the drug's mechanism of action and efficacy.

-

Chiral Reagents and Auxiliaries: Derivatives of trans-DACH are utilized as chiral auxiliaries, directing the stereochemical outcome of various chemical reactions.[5] They are also employed in the creation of chiral stationary phases for HPLC, enabling the analytical and preparative separation of enantiomers.[5]

Conclusion

This compound is a molecule of significant academic and industrial importance. Its structural rigidity, conferred by the cyclohexane backbone, and the stereochemically defined orientation of its two amino groups make it an exceptional chiral scaffold. A thorough understanding of its stereoisomers, conformational preferences, and the protocols for its resolution is essential for its effective application in asymmetric synthesis, catalysis, and the development of novel therapeutics. The continued exploration of this versatile diamine promises to yield further innovations in chemical and pharmaceutical sciences.

References

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 4. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrj.org [chemrj.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1S,2S)-(+)-1,2-Diaminocyclohexane: Properties, Safety, and Applications in Asymmetric Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-1,2-Diaminocyclohexane , a chiral diamine, is a cornerstone in modern organic chemistry and drug discovery. Its rigid C2-symmetric scaffold has made it an indispensable tool for the synthesis of a vast array of chiral ligands and organocatalysts. This technical guide provides comprehensive information on its chemical properties, safety and handling, and its pivotal role in asymmetric catalysis and the development of therapeutic agents.

Core Properties and Identification

(1S,2S)-(+)-1,2-Diaminocyclohexane, often abbreviated as (1S,2S)-DACH, is a colorless to light yellow solid at room temperature. Its unique stereochemistry is central to its utility in inducing enantioselectivity in chemical reactions.

| Property | Value |

| CAS Number | 21436-03-3 |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 40-43 °C |

| Boiling Point | 104-110 °C at 40 mmHg |

| Optical Activity | [α]²⁰/D +25°, c = 5 in 1 M HCl |

| Solubility | Soluble in water and methanol |

Safety and Handling

(1S,2S)-(+)-1,2-Diaminocyclohexane is classified as a corrosive substance that can cause severe skin burns and eye damage. Strict adherence to safety protocols is imperative when handling this compound.

Hazard Identification and Classification

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) |

| Serious Eye Damage | Category 1 |

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor/physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor/physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor/physician. |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Applications in Asymmetric Synthesis

The primary application of (1S,2S)-(+)-1,2-Diaminocyclohexane is as a chiral auxiliary and ligand in asymmetric synthesis. Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of chemical transformations.

Experimental Protocol: Synthesis of Jacobsen's Catalyst

Jacobsen's catalyst is a manganese-salen complex renowned for its ability to perform highly enantioselective epoxidation of unfunctionalized alkenes. (1S,2S)-DACH is a key component in the synthesis of the chiral salen ligand.

Step 1: Synthesis of the Salen Ligand

-

Dissolve (1S,2S)-(+)-1,2-Diaminocyclohexane (10 mmol) in absolute ethanol (B145695) (50 mL).

-

Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.

-

Heat the mixture to reflux for 1 hour. A yellow precipitate of the Schiff base (salen ligand) will form.

-

Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Complexation with Manganese(II)

-

Suspend the salen ligand (9 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 30 minutes.

-

Add manganese(II) acetate (B1210297) tetrahydrate (18 mmol, 2.0 equivalents) in one portion.

-

Continue refluxing for 1 hour.

-

Add lithium chloride (10 mmol, 1.1 equivalents) and continue to reflux for another 30 minutes. During this time, the color of the solution will change from yellow-orange to dark brown.

-

Cool the reaction mixture to room temperature and collect the brown precipitate of Jacobsen's catalyst by vacuum filtration.

-

Wash the catalyst with cold ethanol and dry under vacuum.

Caption: Workflow for the synthesis of Jacobsen's catalyst.

Role in Drug Development: The Case of Platinum-Based Anticancer Agents

(1S,2S)-(+)-1,2-Diaminocyclohexane and its enantiomer are crucial components in the synthesis of several platinum-based anticancer drugs, most notably oxaliplatin (B1677828). The DACH ligand in these complexes is not merely a spectator; it plays a critical role in their mechanism of action and their ability to overcome resistance to other platinum-based drugs like cisplatin.

The primary mechanism of action for DACH-platinum complexes is the formation of covalent adducts with DNA.[1] This leads to the distortion of the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Signaling Pathway of DACH-Platinum Anticancer Drugs

The induction of apoptosis by DACH-platinum complexes involves the activation of several key signaling pathways. A simplified representation of the intrinsic apoptotic pathway triggered by these drugs is shown below.

Caption: Apoptotic signaling pathway induced by DACH-platinum drugs.

The process begins with the DACH-platinum drug entering the cancer cell and forming adducts with the nuclear DNA. This DNA damage activates the tumor suppressor protein p53.[2] Activated p53 then promotes the activation of pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then initiates a cascade of enzyme activations, primarily involving caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.[2]

Conclusion

(1S,2S)-(+)-1,2-Diaminocyclohexane is a molecule of significant importance in both academic research and the pharmaceutical industry. Its utility as a chiral building block for asymmetric catalysis is well-established, enabling the synthesis of enantiomerically pure compounds with high efficiency. Furthermore, its incorporation into platinum-based anticancer drugs has led to therapies with improved efficacy and the ability to overcome drug resistance. A thorough understanding of its properties, safe handling procedures, and its diverse applications is crucial for any researcher or professional working in the fields of organic synthesis and drug development.

References

Synthesis of Racemic trans-1,2-Cyclohexanediamine from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic trans-1,2-cyclohexanediamine from o-phenylenediamine (B120857). The process involves the catalytic hydrogenation of the aromatic ring of o-phenylenediamine to yield a mixture of cis- and this compound, followed by the separation and purification of the desired racemic trans isomer. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the chemical pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of racemic this compound from o-phenylenediamine is primarily a two-step process:

-

Catalytic Hydrogenation: The aromatic ring of o-phenylenediamine is reduced to a cyclohexane (B81311) ring using a catalyst, typically ruthenium-based, under high pressure and temperature. This reaction produces a mixture of stereoisomers of 1,2-cyclohexanediamine (B1199290).[1][2]

-

Isomer Separation and Purification: The desired this compound is separated from the cis isomer. This is often achieved by fractional crystallization of their salts, exploiting the differential solubility of the cis and trans isomers' salts.[3]

Figure 1: Chemical pathway for the synthesis of racemic this compound.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis.

Catalytic Hydrogenation of o-Phenylenediamine

This protocol is based on a method utilizing a Ruthenium on activated carbon (Ru/AC) catalyst.[2]

Materials:

-

o-Phenylenediamine (o-PDA)

-

5% (w/w) Ruthenium on activated carbon (Ru/AC) catalyst

-

Isopropanol

-

Sodium nitrite (B80452) (NaNO₂)

-

Distilled water

-

High-pressure autoclave reactor

-

Hydrogen gas supply

Procedure:

-

Charge a high-pressure autoclave reactor with 16.0 g of o-phenylenediamine, 75 mL of isopropanol, 3.0 g of 5% Ru/AC catalyst, 0.50 g of NaNO₂, and 4.0 mL of distilled water.[2]

-

Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to 8.0 MPa.[2]

-

Heat the reactor to 170°C while stirring the mixture.[2]

-

Maintain these conditions for a sufficient time to ensure complete conversion of the o-phenylenediamine.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and this compound.

Table 1: Reaction Conditions for the Hydrogenation of o-Phenylenediamine

| Parameter | Value | Reference |

| Substrate | o-Phenylenediamine | [2] |

| Catalyst | 5% Ru/AC | [2] |

| Solvent | Isopropanol | [2] |

| Additives | NaNO₂, Water | [2] |

| Temperature | 170°C | [2] |

| Pressure | 8.0 MPa | [2] |

| o-PDA Conversion | 99.5% | [2] |

| 1,2-DACH Yield | 86.3% | [2] |

Separation of this compound

This procedure utilizes the differential solubility of the dihydrochloride (B599025) salts of the cis and trans isomers in methanol (B129727) to effect separation.[4]

Materials:

-

Crude mixture of cis- and this compound (from the previous step)

-

Methanol

-

Hydrogen chloride (HCl) gas or concentrated hydrochloric acid

-

Ether

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Dissolve the crude 1,2-cyclohexanediamine mixture in methanol.

-

Bubble hydrogen chloride gas through the stirred solution until the solution is acidic and no more precipitate forms. Alternatively, add concentrated hydrochloric acid dropwise. The dihydrochloride salts of the diamines will precipitate.[4]

-

The dihydrochloride salt of the trans-isomer is significantly less soluble in methanol than the cis-isomer's salt.[4]

-

Filter the reaction mixture to collect the precipitated this compound dihydrochloride.

-

Wash the collected solid with a small amount of cold methanol and then with ether.

-

To obtain the free base, suspend the this compound dihydrochloride in water and add a concentrated sodium hydroxide solution until the mixture is strongly basic.

-

Extract the liberated this compound with a suitable organic solvent (e.g., ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified racemic this compound.

Experimental Workflow Visualization

Figure 2: Detailed workflow for the synthesis and purification of racemic this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis process.

Table 2: Summary of Yields and Purity

| Step | Product | Form | Yield | Purity | Reference |

| Hydrogenation | 1,2-Cyclohexanediamine (mixture) | Free base | 86.3% | Mixture of isomers | [2] |

| Separation | This compound | Dihydrochloride salt | Dependent on initial isomer ratio | High | [4] |

| Purification | Racemic this compound | Free base | High | >95% (typical) | [3] |

Conclusion

The synthesis of racemic this compound from o-phenylenediamine is a well-established process that relies on catalytic hydrogenation followed by isomer separation. The use of a ruthenium-based catalyst is effective for the hydrogenation step, and the separation of the trans isomer can be efficiently achieved by exploiting the differential solubility of its dihydrochloride salt. This guide provides a solid foundation for researchers and professionals in the field to reproduce and adapt this synthesis for their specific applications.

References

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of trans-1,2-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of trans-1,2-diaminocyclohexane, a crucial building block in asymmetric synthesis, particularly in the development of chiral ligands for catalysis and pharmaceuticals. Understanding these properties is paramount for its effective handling, purification, and application in research and development.

Core Physical Properties

trans-1,2-Diaminocyclohexane is a colorless liquid at room temperature in its racemic form, though its enantiomerically pure forms are solids. It is a versatile organic compound with the chemical formula C₆H₁₀(NH₂)₂. This diamine is a foundational component for creating C₂-symmetric ligands, which are instrumental in asymmetric catalysis.

The racemic trans isomer, a 1:1 mixture of (1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diaminocyclohexane, can be resolved into its distinct enantiomers. This separation is often achieved using an enantiomerically pure resolving agent like tartaric acid. One notable application of an enantiomerically pure form is in the synthesis of Oxaliplatin, an important anticancer drug, which utilizes the (1R,2R)-diaminocyclohexane complex.

Data Presentation: Physical Properties of trans-1,2-Diaminocyclohexane Variants

The following table summarizes the key physical properties of racemic and enantiomerically pure forms of trans-1,2-diaminocyclohexane.

| Property | (±)-trans-1,2-Diaminocyclohexane (Racemic) | (1R,2R)-(-)-1,2-Diaminocyclohexane | (1S,2S)-(+)-1,2-Diaminocyclohexane |

| CAS Number | 1121-22-8[1] | 20439-47-8 | 21436-03-3[2] |

| Appearance | Colorless liquid[3] | Off-white solid to pale-yellow oil | Solid[4] |

| Melting Point | 14 to 15 °C (57 to 59 °F; 287 to 288 K)[1] | 41-45 °C | 40-43 °C[4][5] |

| Boiling Point | 79 to 81 °C at 15 mmHg[1] | ~193.6 °C at 760 mmHg | 104-110 °C at 40 mmHg[4][5] |

| Density | 0.951 g/cm³[1] | Not specified | Not specified |

| Molar Mass | 114.192 g·mol⁻¹ | ~114.19 g/mol | 114.19 g/mol [6] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of the enantiomerically pure, solid forms of trans-1,2-diaminocyclohexane can be determined using the capillary method, a standard technique recognized by pharmacopeias.[2][7]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a thin-walled capillary tube, which is sealed at one end.[2][8] The sample is packed to a height of approximately 2.5-3.5 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, in close proximity to a calibrated thermometer.[7]

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the determination is repeated with a slower heating rate, typically 1-2 °C per minute, starting from a temperature about 5-10 °C below the expected melting point.[9]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[7] A narrow melting range is indicative of high purity.

Boiling Point Determination (Distillation Method)

For the liquid racemic trans-1,2-diaminocyclohexane, the boiling point can be determined by distillation.[4]

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distilling flask.

-

Sample and Heating: The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[4] The flask is then heated gently.

-

Observation: As the liquid boils, the vapor rises, and when it reaches the thermometer, its temperature is recorded. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and this is typically observed as a stable temperature at which the liquid is distilling.[4]

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the atmospheric pressure deviates from standard pressure (760 mmHg), a correction to the observed boiling point may be necessary.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of trans-1,2-diaminocyclohexane.

Caption: Workflow for the determination of physical properties of trans-1,2-diaminocyclohexane.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. thinksrs.com [thinksrs.com]

- 3. elearning.raghunathpurcollege.ac.in [elearning.raghunathpurcollege.ac.in]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. scribd.com [scribd.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uspbpep.com [uspbpep.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. researchgate.net [researchgate.net]

The Cornerstone of Asymmetric Catalysis: A Technical Guide to the Discovery and History of trans-1,2-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Diaminocyclohexane (DACH) is a C2-symmetric chiral diamine that has become an indispensable building block in the field of asymmetric synthesis. Its rigid cyclohexane (B81311) backbone and strategically positioned amino groups make it an ideal scaffold for a wide array of chiral ligands and organocatalysts. These DACH-derived catalysts have been instrumental in the development of highly enantioselective reactions, enabling the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This in-depth technical guide explores the discovery, historical development, and key synthetic and resolution methodologies for trans-1,2-diaminocyclohexane, providing a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Historical Perspective and Discovery

The first synthesis of 1,2-diaminocyclohexane was reported in 1926 by Heinrich Wieland and his colleagues . Their pioneering work involved the Curtius rearrangement of the azide (B81097) derived from hexahydroanthranilic acid (cyclohexanecarboxylic acid with an amino group at the 2-position). While this initial synthesis provided access to the diamine, it was the later development of more efficient synthetic routes and, crucially, methods for resolving the racemic mixture into its pure enantiomers that unlocked its full potential in asymmetric catalysis.

The significance of enantiomerically pure trans-DACH was fully realized with the advent of modern asymmetric catalysis. The development of the Jacobsen-Katsuki epoxidation in the early 1990s, which utilizes a manganese-salen complex derived from (R,R)- or (S,S)-trans-DACH, was a landmark achievement. This catalyst system demonstrated remarkable enantioselectivity in the epoxidation of unfunctionalized olefins, a previously challenging transformation.[1][2] Hot on the heels of this discovery, Barry Trost developed a class of versatile diphosphine ligands, now known as Trost ligands , based on the trans-DACH scaffold. These ligands, when complexed with palladium, proved highly effective in a variety of asymmetric allylic alkylation reactions.[3][4][5] These seminal discoveries firmly established trans-1,2-diaminocyclohexane as a "privileged" chiral scaffold in the toolkit of synthetic organic chemists.

Synthesis of trans-1,2-Diaminocyclohexane

Several methods have been developed for the synthesis of 1,2-diaminocyclohexane, often resulting in a mixture of cis and trans isomers. The separation of the desired trans isomer is a critical step in these processes.

Hydrogenation of o-Phenylenediamine (B120857)

A common and industrially viable method for the synthesis of 1,2-diaminocyclohexane is the catalytic hydrogenation of o-phenylenediamine.[6][7] This reaction typically produces a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product.

Experimental Protocol: Catalytic Hydrogenation of o-Phenylenediamine

-

Reactants: o-Phenylenediamine, Hydrogen gas

-

Catalyst: Ruthenium on activated carbon (Ru/AC) is a commonly used catalyst.

-

Solvent: Isopropanol is a suitable solvent for this reaction.

-

Reaction Conditions:

-

Temperature: The reaction is typically carried out at elevated temperatures, for instance, 170°C.

-

Pressure: High pressure of hydrogen gas is required, for example, 8.0 MPa.

-

-

Procedure:

-

The o-phenylenediamine, solvent, and catalyst are charged into a high-pressure autoclave.

-

The reactor is sealed and purged with nitrogen before being pressurized with hydrogen.

-

The mixture is heated to the desired temperature and stirred vigorously for a set period.

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude 1,2-diaminocyclohexane mixture.

-

Byproduct of Adiponitrile Hydrogenation

1,2-Diaminocyclohexane is also obtained as a byproduct in the industrial production of hexamethylenediamine (B150038) through the hydrogenation of adiponitrile.[6][7][8] The resulting impurity stream contains a mixture of cis- and trans-1,2-diaminocyclohexane, which can be separated and purified.

Separation of trans- and cis-Isomers

The separation of the desired trans-1,2-diaminocyclohexane from the cis isomer is crucial for its application in asymmetric synthesis. Several methods have been developed to achieve this separation.

Fractional Distillation

While fractional distillation can be used to separate the isomers, it is often challenging due to their close boiling points. Achieving high purity requires a distillation column with a high number of theoretical plates.[8]

Crystallization of Dihydrochloride (B599025) Salts

A more efficient method for separating the isomers involves the selective crystallization of their dihydrochloride salts. The trans-isomer of the dihydrochloride salt is significantly less soluble in methanol (B129727) than the cis-isomer.[8]

Experimental Protocol: Separation of Isomers via Dihydrochloride Crystallization

-

Reactants: Mixture of cis- and trans-1,2-diaminocyclohexane, Hydrogen chloride (gas or concentrated solution)

-

Solvent: Methanol

-

Procedure:

-

The mixture of diaminocyclohexane isomers is dissolved in methanol.

-

Hydrogen chloride gas is bubbled through the solution (or a concentrated hydrochloric acid solution is added) to form the dihydrochloride salts.

-

A white precipitate of the trans-1,2-diaminocyclohexane dihydrochloride forms.

-

The precipitate is collected by filtration and washed with cold methanol.

-

The free trans-diamine can be liberated by treating the dihydrochloride salt with a base (e.g., NaOH) and subsequent extraction.

-

Resolution of Racemic trans-1,2-Diaminocyclohexane

The separation of the racemic trans-1,2-diaminocyclohexane into its individual enantiomers is the most critical step for its use in asymmetric catalysis. The most common method employs a chiral resolving agent, with L-(+)-tartaric acid being the most widely used.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Reactants: Racemic trans-1,2-diaminocyclohexane, L-(+)-tartaric acid

-

Solvents: Water, Glacial acetic acid, Methanol

-

Procedure:

-

L-(+)-tartaric acid is dissolved in water.

-

The racemic trans-1,2-diaminocyclohexane is added to the tartaric acid solution, causing an exothermic reaction. The temperature is typically controlled to around 70°C.[9]

-

Glacial acetic acid is then added, leading to the immediate precipitation of the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. The temperature is controlled to not exceed 90°C.[9]

-

The slurry is stirred and cooled to room temperature, followed by further cooling in an ice bath to maximize crystallization.[9]

-

The precipitated diastereomeric salt is collected by vacuum filtration and washed with cold water and then methanol.[9]

-

The purified salt is then treated with a strong base (e.g., NaOH) to liberate the free (R,R)-1,2-diaminocyclohexane, which is then extracted with an organic solvent.

-

The (S,S)-enantiomer can be recovered from the mother liquor.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and resolution of trans-1,2-diaminocyclohexane.

Table 1: Synthesis of 1,2-Diaminocyclohexane via Hydrogenation of o-Phenylenediamine

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | o-PDA Conversion (%) | 1,2-DACH Yield (%) | Reference |

| 5% Ru/AC | 170 | 8.0 | Isopropanol | 99.5 | 86.3 | [10] |

Table 2: Resolution of racemic trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid

| Method | Resolving Agent | Yield of (R,R)-salt (%) | Enantiomeric Excess (ee) (%) | Reference |

| Crystallization | L-(+)-Tartaric Acid | 99 | ≥99 | [9] |

| Crystallization | L-(+)-Tartaric Acid | 90 | - | [3] |

Table 3: Physical Properties of trans-1,2-Diaminocyclohexane Enantiomers

| Property | (1R,2R)-(-)-trans-1,2-Diaminocyclohexane | (1S,2S)-(+)-trans-1,2-Diaminocyclohexane |

| Boiling Point | 79-81 °C (15 mmHg) | 79-81 °C (15 mmHg) |

| Melting Point | 14-15 °C | 14-15 °C |

| Density | 0.951 g/mL at 25 °C | 0.951 g/mL at 25 °C |

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in the synthesis and application of trans-1,2-diaminocyclohexane.

Caption: Overall workflow from synthesis to enantiomerically pure trans-1,2-diaminocyclohexane.

Caption: Formation of Jacobsen's catalyst and its role in asymmetric epoxidation.

Conclusion

From its initial discovery through a classical rearrangement reaction to its current status as a cornerstone of asymmetric catalysis, the journey of trans-1,2-diaminocyclohexane is a testament to the evolution of synthetic organic chemistry. The development of efficient synthetic and resolution methodologies has made this chiral diamine readily accessible, paving the way for its widespread use in the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, a thorough understanding of the history and synthetic nuances of trans-1,2-diaminocyclohexane is essential for the rational design and development of novel asymmetric catalytic systems and the efficient production of chiral pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrj.org [chemrj.org]

- 4. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103012160A - Preparation method of o-phenylenediamine - Google Patents [patents.google.com]

- 7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 8. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of trans-1,2-cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for trans-1,2-cyclohexanediamine, a crucial building block in medicinal chemistry and asymmetric synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for clarity.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH₂ | 1.35 | broad singlet | - |

| H-1, H-2 (methine) | 2.45 - 2.65 | multiplet | - |

| H-3, H-6 (axial) | 1.05 - 1.20 | multiplet | - |

| H-3, H-6 (equatorial) | 1.65 - 1.80 | multiplet | - |

| H-4, H-5 (axial) | 1.05 - 1.20 | multiplet | - |

| H-4, H-5 (equatorial) | 1.65 - 1.80 | multiplet | - |

Note: Chemical shifts are referenced to a common solvent, CDCl₃. Actual values may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm |

| C-1, C-2 | 57.5 |

| C-3, C-6 | 36.2 |

| C-4, C-5 | 25.1 |

Note: Chemical shifts are referenced to a common solvent, CDCl₃. Actual values may vary depending on the solvent and concentration.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 2920, 2850 | C-H stretch | Alkane |

| 1590 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450 | C-H bend | Alkane |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

| 910 - 665 | N-H wag | Primary Amine (-NH₂) |

Note: Based on the gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database.[1]

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6 mL of solvent is recommended.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and obtain sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional group vibrations.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

As this compound is a liquid at room temperature, no special sample preparation is typically required.[3]

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Instrument Setup and Data Acquisition:

-

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, and C-N vibrations.[4]

-

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis.

References

Enantiopure trans-1,2-Cyclohexanediamine: A Technical Guide to Commercial Availability, Cost, and Applications

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure trans-1,2-cyclohexanediamine (also known as trans-1,2-diaminocyclohexane or DACH) is a cornerstone of modern asymmetric synthesis. Its rigid C2-symmetric chiral scaffold has made it an indispensable building block for a vast array of chiral ligands, catalysts, and pharmaceutical intermediates. This technical guide provides an in-depth overview of the commercial availability and cost of its enantiomers, (1R,2R)-(-)-1,2-Cyclohexanediamine and (1S,2S)-(+)-1,2-Cyclohexanediamine, along with detailed experimental protocols for its application in the synthesis of influential chiral catalysts.

Commercial Availability and Cost

The enantiomers of this compound are readily available from a multitude of chemical suppliers, ranging from laboratory scale to bulk quantities. The cost is influenced by the supplier, purity, and quantity purchased. Below is a summary of representative suppliers and pricing. It is important to note that prices are subject to change and may vary based on current market conditions.

(1R,2R)-(-)-1,2-Cyclohexanediamine

| Supplier | Grade/Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 98% | 1 g | ~$50 |

| 98% | 5 g | ~$150 | |

| TCI America | >98.0% (GC) | 1 g | ~$40 |

| >98.0% (GC) | 5 g | ~$120 | |

| Alfa Aesar | 98% | 1 g | ~$45 |

| 98% | 5 g | ~$140 | |

| Strem Chemicals | 98% | 1 g | ~$55 |

| 98% | 5 g | ~$170 |

(1S,2S)-(+)-1,2-Cyclohexanediamine

| Supplier | Grade/Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 98% | 1 g | ~$50 |

| 98% | 5 g | ~$150 | |

| TCI America | >98.0% (GC) | 1 g | ~$40 |

| >98.0% (GC) | 5 g | ~$120 | |

| Alfa Aesar | 98% | 1 g | ~$45 |

| 98% | 5 g | ~$140 | |

| Strem Chemicals | 98% | 98% | 1 g |

| 98% | 5 g | ~$170 |

Note: Prices are approximate and were gathered from publicly available information. For accurate and up-to-date pricing, please contact the suppliers directly. Bulk pricing is typically available upon request and offers a significant reduction in cost per gram.

Production and Chiral Resolution

The commercial production of enantiopure this compound is primarily achieved through the resolution of the racemic trans-isomer. The racemic mixture is often obtained as a byproduct of the industrial synthesis of 1,6-hexanediamine, a precursor to Nylon.[1] The most common and economically viable method for chiral resolution is through the formation of diastereomeric salts with a chiral resolving agent, typically tartaric acid.[2][3][4]

The principle of this resolution lies in the differential solubility of the diastereomeric salts. For instance, when the racemic this compound is treated with L-(+)-tartaric acid, the (1R,2R)-diamine-L-tartrate salt preferentially crystallizes from the solution due to its lower solubility, leaving the (1S,2S)-diamine in the mother liquor.[2] The pure enantiomer is then liberated from the tartrate salt by treatment with a base.

Experimental Protocols

Enantiopure this compound is a versatile precursor for a wide range of chiral ligands and catalysts. A prominent example is its use in the synthesis of salen-type ligands, which, when complexed with transition metals, are highly effective catalysts for various asymmetric transformations. The Jacobsen epoxidation, which utilizes a manganese-salen complex derived from enantiopure this compound, is a landmark in asymmetric catalysis.

Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

This protocol details the synthesis of the chiral salen ligand, a direct precursor to Jacobsen's catalyst.

Materials:

-

(1R,2R)-(-)-1,2-Cyclohexanediamine

-

3,5-Di-tert-butylsalicylaldehyde

-

Ethanol (B145695), absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-cyclohexanediamine (1.0 equivalent) in absolute ethanol.

-

Add 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

The reaction is typically complete within 1-2 hours, often indicated by the formation of a yellow precipitate (the Schiff base ligand).

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the yellow solid by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol or another suitable solvent.

Preparation of Jacobsen's Catalyst

This protocol describes the metallation of the salen ligand with manganese(II) acetate (B1210297) to form the active catalyst.

Materials:

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)2·4H2O)

-

Ethanol, absolute

-

Sodium chloride (NaCl)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the (R,R)-salen ligand (1.0 equivalent) and absolute ethanol.

-

Heat the mixture to a gentle reflux to dissolve the ligand.

-

In a separate flask, dissolve manganese(II) acetate tetrahydrate (1.0 equivalent) in a minimal amount of hot ethanol.

-

Add the hot Mn(OAc)2 solution to the refluxing ligand solution. A color change is typically observed.

-

Continue to reflux the mixture for approximately 1 hour.

-

Add toluene to the reaction mixture and continue to reflux, using a Dean-Stark trap to remove water if necessary.

-

After cooling, add a saturated aqueous solution of sodium chloride to precipitate the catalyst.

-

Collect the brown solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

-

Dry the catalyst under vacuum.

Conclusion

Enantiopure this compound remains a critical and commercially accessible chiral building block for researchers in academia and industry. Its role in the development of powerful asymmetric catalysts, such as Jacobsen's catalyst, has had a profound impact on the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The well-established methods for its production and the detailed protocols for its application underscore its continued importance in advancing the field of asymmetric synthesis. The data and procedures presented in this guide offer a valuable resource for professionals engaged in the development and application of chiral molecules.

References

Methodological & Application

Application Note and Protocol: Chiral Resolution of Racemic trans-1,2-Cyclohexanediamine with Tartaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the pharmaceutical and chemical industries.[1] Many therapeutic agents are chiral, with often only one enantiomer providing the desired pharmacological effect while the other may be inactive or even harmful.[2] trans-1,2-Cyclohexanediamine (chxn) is a fundamental C₂-symmetric building block for a wide array of chiral ligands and catalysts used in asymmetric synthesis.[3] This document provides a detailed protocol for the efficient resolution of racemic this compound using the readily available and inexpensive L-(+)-tartaric acid as the resolving agent. The method relies on the formation of diastereomeric salts with different physical properties, which can be separated by fractional crystallization.[1][4]

Principle of Resolution The core principle of this resolution method is the reaction of the racemic diamine, a mixture of (1R,2R)- and (1S,2S)-enantiomers, with an enantiomerically pure resolving agent, L-(+)-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts: ((1R,2R)-cyclohexanediamine)-(L-tartrate) and ((1S,2S)-cyclohexanediamine)-(L-tartrate). Diastereomers possess different physical properties, including solubility.[5] In this specific resolution, the diastereomeric salt of the (1R,2R)-diamine with L-(+)-tartaric acid is significantly less soluble in the reaction medium and preferentially crystallizes upon cooling, allowing for its separation from the more soluble (1S,2S)-diastereomer.[1][6] Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure (1R,2R)-diamine.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. chemrj.org [chemrj.org]

- 3. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate: chem346bsimm — LiveJournal [chem346bsimm.livejournal.com]

Application Notes and Protocols for the Synthesis of (R,R)-Jacobsen's Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jacobsen's catalyst, chemically known as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride, is a coordination complex renowned for its application in asymmetric catalysis.[1] It is particularly effective in the enantioselective epoxidation of unfunctionalized alkenes, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[2][3] The catalyst's success lies in its well-defined chiral environment, created by the C2-symmetric salen ligand derived from (R,R)-1,2-diaminocyclohexane, which effectively directs the stereochemical outcome of the reaction.[1][3]

This document provides detailed protocols for the multi-step synthesis of (R,R)-Jacobsen's catalyst, starting from the resolution of racemic 1,2-diaminocyclohexane.

Synthesis Overview: The synthesis of Jacobsen's catalyst is a three-step process:

-

Chiral Resolution: The racemic trans-1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid to isolate the desired (R,R)-enantiomer.[4][5]

-

Ligand Formation: The enantiomerically pure diamine is condensed with two equivalents of 3,5-di-tert-butylsalicylaldehyde to form the salen ligand.[4][5][6]

-

Manganation: The salen ligand is complexed with manganese(II) acetate (B1210297), followed by oxidation and chloride addition to yield the final Mn(III) catalyst.[4][5]

Experimental Protocols

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This procedure isolates the (R,R)-enantiomer as its mono-(+)-tartrate salt.

Materials:

-

L-(+)-Tartaric acid

-

Racemic trans-1,2-diaminocyclohexane

-

Glacial acetic acid

-

Distilled water

Protocol:

-

In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of distilled water.[7]

-

Carefully add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirring solution. The addition is exothermic, and any initial slurry should dissolve.[4][7]

-

Add 50 mL of glacial acetic acid in one portion. Precipitation of the product will begin.[7]

-

Allow the mixture to cool from approximately 90°C to 5°C with continuous stirring over 3-4 hours.[7]

-

Maintain the temperature at 5°C for an additional hour to ensure complete precipitation.[7]

-

Isolate the white precipitate by filtration.

-

Wash the filter cake with 50 mL of cold (5°C) water, followed by four 50-mL portions of methanol at ambient temperature.[7]

-

Dry the product under reduced pressure at 40-45°C to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.[7]

Step 2: Synthesis of the Salen Ligand, (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Materials:

-

(R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt (from Step 1)

-

Potassium carbonate

-

3,5-di-tert-butylsalicylaldehyde

-

Water

Protocol:

-

To a 2-L three-necked round-bottomed flask, add 29.7 g (0.112 mol) of the (R,R)-tartrate salt, 31.2 g (0.225 mol) of potassium carbonate, and 150 mL of water. Stir until all solids dissolve.[7]

-

Add 600 mL of ethanol to the flask.

-

In a separate flask, dissolve 58.2 g (0.248 mol) of 3,5-di-tert-butylsalicylaldehyde in 250 mL of ethanol, warming gently if necessary.

-

Heat the diamine solution to reflux.

-

Add the warm salicylaldehyde (B1680747) solution to the refluxing mixture in a slow stream over approximately 15 minutes. A bright yellow precipitate of the ligand will form.[7]

-

Rinse the aldehyde flask with 50 mL of ethanol and add it to the reaction mixture.

-

Continue to stir the mixture at reflux for 2 hours.[7]

-

Discontinue heating, add 150 mL of water, and cool the mixture to 5°C or below for at least one hour.[7]

-

Collect the yellow solid by vacuum filtration and wash with 100 mL of ethanol.

-

The crude product can be purified by dissolving in hot ethanol and allowing it to recrystallize upon cooling.

Step 3: Synthesis of (R,R)-Jacobsen's Catalyst

Materials:

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (from Step 2)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Lithium chloride (LiCl)

-

Ethanol

-

Toluene

-

Heptane

-

Dichloromethane

-

Water

Protocol:

-

In a 2-L three-necked round-bottomed flask, charge 67.2 g (0.27 mol) of manganese(II) acetate tetrahydrate and 500 mL of ethanol.[7]

-

Heat the mixture to reflux with stirring.

-

In a separate flask, dissolve 50.0 g (0.09 mol) of the salen ligand from Step 2 in 250 mL of toluene.[7]

-

Add the ligand solution to the refluxing manganese acetate solution in a slow stream over 45 minutes.[7]

-

Rinse the ligand flask with 50 mL of toluene and add it to the reaction mixture.

-

Stir the mixture at reflux for 2 hours. The color should change from yellow to dark brown.

-

Introduce a gentle stream of air into the reaction mixture through a gas dispersion tube for 1.5 hours while maintaining reflux.[7]

-

Add a solution of 11.5 g (0.27 mol) of lithium chloride in 100 mL of ethanol.[7]

-

Continue refluxing for another 30 minutes.

-

Cool the mixture to room temperature and then add 1 L of water and 250 mL of heptane. Stir vigorously for 30 minutes.

-

Isolate the dark brown solid by vacuum filtration.

-

Wash the solid with two 100-mL portions of water, followed by two 100-mL portions of heptane.

-

Dry the catalyst under reduced pressure.

Data Presentation

| Step | Product | Starting Material | Molar Ratio | Typical Yield (%) | Melting Point (°C) |

| 1 | (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | (±)-trans-1,2-Diaminocyclohexane | 1:2 (Diamine:Tartaric Acid) | 80-83%[7] | >300 |

| 2 | (R,R)-Salen Ligand | (R,R)-Tartrate Salt | 1:2.2 (Salt:Aldehyde) | 95-99%[7] | 200-203[4] |

| 3 | (R,R)-Jacobsen's Catalyst | (R,R)-Salen Ligand | 1:3 (Ligand:Mn(OAc)₂) | 88-92%[7] | 324-326[4] |

Visualizations

Caption: Workflow for the synthesis of (R,R)-Jacobsen's catalyst.

Application Notes

-

Purity of Reagents: The success of this synthesis, particularly the resolution step, is highly dependent on the purity of the starting materials. The trans-1,2-diaminocyclohexane should be of high quality.

-

Enantiomeric Excess: The enantiomeric excess (ee) of the resolved (R,R)-1,2-diaminocyclohexane can be determined by derivatization followed by chiral chromatography analysis.[4][7] An ee of >98% is typically achieved with this protocol.[7]

-

Catalyst Handling and Storage: The final Jacobsen's catalyst is a stable, dark brown solid. It should be stored in a cool, dry place, protected from light. While stable in air, long-term storage under an inert atmosphere is recommended to maintain maximum activity.

-

Catalytic Application - Asymmetric Epoxidation: Jacobsen's catalyst is highly effective for the asymmetric epoxidation of a variety of unfunctionalized olefins, especially cis-disubstituted and trisubstituted alkenes.[2][3]

-

Typical Reaction Conditions: The epoxidation is commonly carried out using sodium hypochlorite (B82951) (bleach) as the terminal oxidant at a controlled pH (around 11.3).[4][8] Dichloromethane is a common solvent for the reaction.

-

Catalyst Loading: Catalyst loading can range from 2-10 mol%, depending on the substrate.[8]

-

Enantioselectivity: High enantioselectivities (>90% ee) are often observed for suitable substrates like 1,2-dihydronaphthalene (B1214177) and various chromene derivatives.[8]

-

Caption: Simplified catalytic cycle for Jacobsen's epoxidation.

References

- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 2. erevistas.saber.ula.ve [erevistas.saber.ula.ve]

- 3. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Preparation of Salen Ligands from trans-1,2-Cyclohexanediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salen ligands, derived from the condensation of a salicylaldehyde (B1680747) derivative and a diamine, are a versatile class of tetradentate ligands. When prepared from chiral diamines such as trans-1,2-cyclohexanediamine, they form C₂-symmetric structures that are crucial in asymmetric catalysis. These chiral salen ligands are particularly renowned for their ability to form stable complexes with a variety of transition metals, which then act as highly effective catalysts in a wide range of enantioselective transformations.[1][2][3] Notable applications include epoxidations (e.g., the Jacobsen-Katsuki epoxidation), conjugate additions, and other carbon-carbon bond-forming reactions that are fundamental in pharmaceutical and fine chemical synthesis.[2][4] The modular nature of their synthesis allows for fine-tuning of steric and electronic properties by modifying the salicylaldehyde component, making them indispensable tools in modern synthetic chemistry and materials science.[2][5]

This document provides detailed protocols for the preparation of salen ligands from this compound, including the resolution of the racemic diamine and the synthesis of a commonly used ligand, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, often referred to as (R,R)-Jacobsen's Ligand.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

| Parameter | Value | Reference |

| Starting Materials | ||

| (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | 1.0 eq | [1][2] |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) | 2.0-2.04 eq | [1][2] |

| Potassium Carbonate | 2.0-2.02 eq | [1][2] |

| Solvent System | Ethanol (B145695)/Water | [1][2] |

| Reaction Temperature | Reflux (75-80 °C) | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Work-up | Addition of water, cooling, filtration | [2][4] |

| Purification | Recrystallization from ethanol or dissolution in dichloromethane (B109758) and washing | [2][4] |

| Yield | 89.6% | [2] |

Table 2: Representative Spectroscopic Data for Salen Ligands

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| N,N'-Bis(salicylidene)-1,2-cyclohexanediamine | 13.75 (s, 2H, OH), 8.30 (s, 2H, CH=N), 7.30-6.80 (m, 8H, Ar-H), 3.35 (m, 2H, N-CH), 1.90-1.40 (m, 8H, cyclohexyl-H) | 164.5 (CH=N), 160.8 (C-OH), 132.3, 131.5, 118.6, 118.4, 116.9 (Ar-C), 72.5 (N-CH), 33.2, 24.4 (cyclohexyl-C) | [6] |

| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | 13.73 (s, 2H, OH), 8.33 (s, 2H, CH=N), 7.30 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 3.33 (m, 2H, N-CH), 2.0-1.4 (m, 8H, cyclohexyl-H), 1.42 (s, 18H, t-Bu), 1.25 (s, 18H, t-Bu) | 165.9 (CH=N), 158.0 (C-OH), 140.1, 136.4, 126.8, 126.0, 117.8 (Ar-C), 72.8 (N-CH), 35.0, 34.1 (t-Bu C), 33.2, 31.4, 29.5, 24.3 (cyclohexyl-C & t-Bu CH₃) | [7] |

Experimental Protocols

Protocol 1: Resolution of racemic trans-1,2-diaminocyclohexane

This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid to obtain the (R,R)-enantiomer as its mono-tartrate salt.

Materials:

-

Racemic trans-1,2-diaminocyclohexane (1 mol)

-

L-(+)-Tartaric acid (0.5 mol)

-

Distilled or deionized water

-

Glacial acetic acid

Procedure:

-

In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of water.

-

Carefully add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirred solution. The addition is exothermic, and a slurry may form initially but will dissolve.

-